tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Overview
Description
“tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It has a molecular weight of 268.36 g/mol . The compound is also known by its IUPAC name, which is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)
. The canonical SMILES structure is CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1
. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor .Scientific Research Applications
CCR8 Antagonists
The compound has been associated with 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives and salts, functioning as CCR8 antagonists. These antagonists are significant in treating chemokine-mediated diseases, notably respiratory ailments like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Selective and Orally Bioavailable CCR5 Antagonists
Innovations in the cyclic carbamate structures of the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template have led to the discovery of potent CCR5 antagonists. These substances exhibit substantial antiviral potency and selectivity, along with a promising pharmacokinetic profile, making them potential therapeutic agents (Yang et al., 2009).
Privileged Heterocycles
1,9-diazaspiro[5.5]undecane-containing compounds, a category that includes tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, have demonstrated a wide array of biological activities. They hold potential for the treatment of various disorders, ranging from obesity and pain to multiple immune, cell signaling, cardiovascular, and psychotic conditions (Blanco‐Ania et al., 2017).
Synthesis and Characterization
The compound has been involved in synthetic pathways, leading to the creation of novel structures and derivatives, like 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones. These structures have been thoroughly analyzed and characterized, adding to the compound's versatility in research applications (Ahmed et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICATZPYVMNDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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